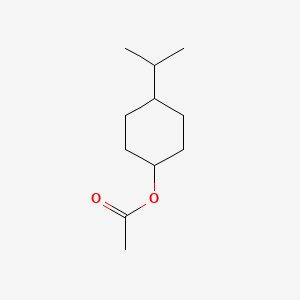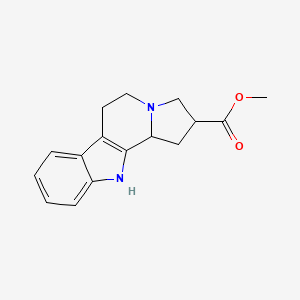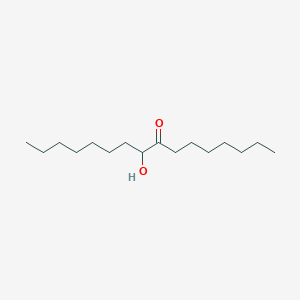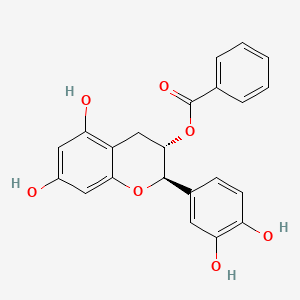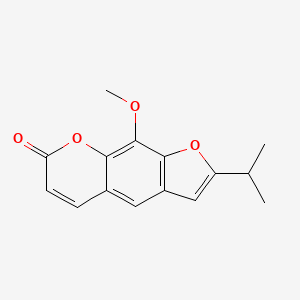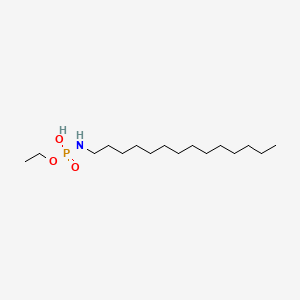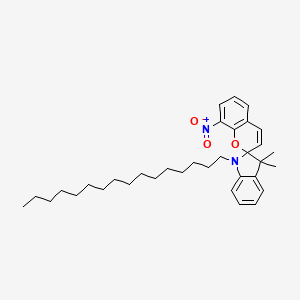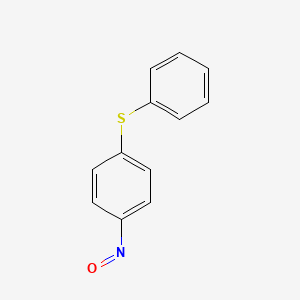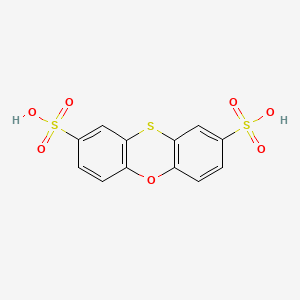
2,8-Phenoxathiindisulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Phenoxathiindisulfonic acid is an organic compound with the molecular formula C({12})H({8})NaO({7})S({3}). It is known for its unique structure, which includes a phenoxathiin core substituted with sulfonic acid groups at the 2 and 8 positions. This compound is often used in various chemical and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Phenoxathiindisulfonic acid typically involves the sulfonation of phenoxathiin. The process can be summarized as follows:
Starting Material: Phenoxathiin is used as the starting material.
Sulfonation Reaction: The phenoxathiin is treated with sulfuric acid (H(_2)SO(_4)) or chlorosulfonic acid (ClSO(_3)H) under controlled conditions to introduce sulfonic acid groups at the 2 and 8 positions.
Reaction Conditions: The reaction is usually carried out at elevated temperatures to ensure complete sulfonation. The exact temperature and duration depend on the specific reagents and desired yield.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Handling of Reagents: Large quantities of phenoxathiin and sulfonating agents are handled using automated systems.
Controlled Reaction Environment: Industrial reactors are used to maintain precise temperature and pressure conditions.
Purification: The crude product is purified using techniques such as crystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2,8-Phenoxathiindisulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and hydrogen peroxide (H(_2)O(_2)).
Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are used.
Substitution: Nucleophilic reagents like amines or alcohols can be used to replace the sulfonic acid groups.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfonate salts, and various substituted phenoxathiin compounds.
Scientific Research Applications
2,8-Phenoxathiindisulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2,8-Phenoxathiindisulfonic acid exerts its effects depends on the specific application:
Molecular Targets: In biological systems, it may interact with enzymes or receptors, altering their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
Phenoxathiin: The parent compound without sulfonic acid groups.
Phenoxathiin-2-sulfonic acid: A derivative with a single sulfonic acid group.
Phenoxathiin-8-sulfonic acid: Another derivative with a single sulfonic acid group at a different position.
Uniqueness
2,8-Phenoxathiindisulfonic acid is unique due to the presence of two sulfonic acid groups, which significantly enhance its solubility and reactivity compared to its mono-sulfonated counterparts. This dual substitution also imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
6273-98-9 |
|---|---|
Molecular Formula |
C12H8O7S3 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
phenoxathiine-2,8-disulfonic acid |
InChI |
InChI=1S/C12H8O7S3/c13-21(14,15)7-1-3-9-11(5-7)20-12-6-8(22(16,17)18)2-4-10(12)19-9/h1-6H,(H,13,14,15)(H,16,17,18) |
InChI Key |
DBWKNWLAUXFTHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)SC3=C(O2)C=CC(=C3)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


